molecular formula C17H15ClN2O2S B5564387 2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5564387
M. Wt: 346.8 g/mol
InChI Key: MXZCRRVSVMTLPP-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

  • Formation of the Phenoxy Intermediate

      Starting Materials: 4-chloro-2-methylphenol and chloroacetyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.

  • Formation of the Benzothiazole Intermediate

      Starting Materials: 2-aminothiophenol and methyl iodide.

      Reaction Conditions: The reaction is conducted under reflux conditions in the presence of a base like sodium hydroxide to form 6-methyl-1,3-benzothiazole.

  • Coupling Reaction

      Starting Materials: 2-(4-chloro-2-methylphenoxy)acetyl chloride and 6-methyl-1,3-benzothiazole.

      Reaction Conditions: The coupling reaction is performed in the presence of a base such as triethylamine or pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation of the phenoxy group can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methyl group on the benzothiazole ring.

    2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both a chloro-substituted phenoxy group and a methyl-substituted benzothiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-3-5-13-15(7-10)23-17(19-13)20-16(21)9-22-14-6-4-12(18)8-11(14)2/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZCRRVSVMTLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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